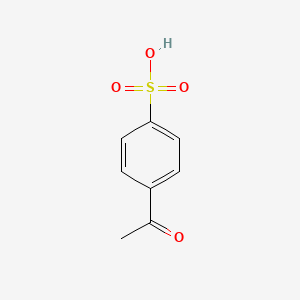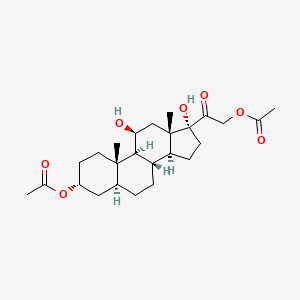![molecular formula C18H13BrO6 B11999392 {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its complex structure, which includes a bromophenoxy group, a chromenone core, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromenone intermediate.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or acylation of the chromenone derivative with acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in a wide range of substituted chromenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with possible applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for further pharmacological research.
Industry: It can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory or oxidative processes.
Receptor Binding: The compound could interact with specific receptors, modulating cellular signaling pathways.
Gene Expression: It may influence the expression of genes related to cell growth, apoptosis, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[3-(4-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
- {[3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
- {[3-(4-methylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Uniqueness
{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is unique due to the presence of the bromophenoxy group, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C18H13BrO6 |
|---|---|
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
2-[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C18H13BrO6/c1-10-18(25-12-4-2-11(19)3-5-12)17(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H,20,21) |
InChI-Schlüssel |
JYDVSYDAPJYPBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)

![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)

![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)

![5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B11999368.png)




